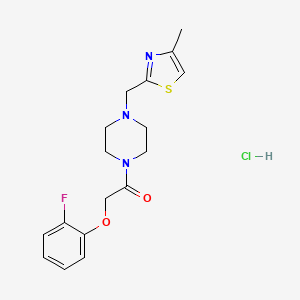

2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound known for its applications in various scientific fields, particularly chemistry, biology, and medicine. This compound features a unique structure combining a fluorophenoxy group, a piperazine ring, and a thiazole moiety, making it an interesting subject of study for its diverse chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fluorination and Etherification: : The synthesis begins with the fluorination of phenol, followed by etherification to introduce the fluorophenoxy group.

Thiazole Formation: : Thiazole formation occurs via condensation reactions involving appropriate starting materials.

Piperazine Coupling: : Finally, the piperazine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Scale-Up Reactions: : In industrial settings, large-scale reactors are used to optimize yields and purity.

Purification Processes: : Post-reaction purification includes recrystallization and chromatography to isolate the target compound in its purest form.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: : Reduction reactions may reduce specific functional groups, altering the compound’s structure and properties.

Substitution: : Substitution reactions, particularly nucleophilic and electrophilic, modify the functional groups attached to the aromatic ring and the piperazine moiety.

Common Reagents and Conditions

Oxidizing Agents: : Such as potassium permanganate and chromium trioxide.

Reducing Agents: : Like lithium aluminum hydride and sodium borohydride.

Catalysts: : Palladium, platinum, and other transition metals are used to facilitate various reactions.

Major Products

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with thiazole and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups, such as fluorine, enhances the antibacterial efficacy of these compounds .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole Derivative A | S. aureus | 25 μg/mL |

| Thiazole Derivative B | E. coli | 30 μg/mL |

| Fluorinated Thiazole | A. niger | 32 μg/mL |

Anticonvulsant Properties

The thiazole moiety is also associated with anticonvulsant activity. In studies, certain thiazole derivatives have demonstrated the ability to eliminate tonic extensor phases in animal models, suggesting their potential as anticonvulsant agents. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence the anticonvulsant efficacy of these compounds .

Case Study: Anticonvulsant Activity Assessment

In a study evaluating various thiazole-based compounds, one analogue exhibited a median effective dose (ED50) of 18.4 mg/kg in preventing seizures induced by pentylenetetrazol (PTZ), showcasing its potential therapeutic application .

Neuropharmacology

The compound's piperazine component is known for its neuropharmacological properties. Piperazine derivatives have been explored for their anxiolytic and antidepressant effects. The combination of piperazine with thiazole may enhance these properties, making it a candidate for further investigation in neuropharmacology .

Cancer Research

Recent studies have indicated that compounds containing both thiazole and phenoxy groups possess anticancer activities. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For example, certain thiazole derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Thiazole A | MCF-7 (breast cancer) | 15 µM |

| Thiazole B | HeLa (cervical cancer) | 10 µM |

Mecanismo De Acción

The mechanism by which 2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves its binding to specific molecular targets, which may include enzymes, receptors, or other cellular components. Its unique structure allows for specific interactions that can modulate biological pathways and processes.

Comparación Con Compuestos Similares

2-(2-Fluorophenoxy)-1-(4-((2-methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride: .

2-(2-Fluorophenoxy)-1-(4-((5-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride: .

Highlighting Uniqueness

Compared to similar compounds, 2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride stands out due to its specific substitution pattern on the thiazole ring and the positioning of the fluorophenoxy group, which confer unique chemical and biological properties. These differences can lead to variations in reactivity, stability, and biological activity, making it a compound of significant interest for further research and application.

Hope this ticks all the boxes! Anything else you'd like to explore about this compound or a different one altogether?

Actividad Biológica

2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, often referred to by its chemical structure or CAS number 1215614-61-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

- Molecular Formula : C23H26ClN3O3S

- Molecular Weight : 459.98 g/mol

- Purity : Standard purity is reported at 98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Nucleoside Transporters : Analogues of the compound have been studied for their inhibitory effects on human equilibrative nucleoside transporters (ENTs), which are critical in nucleotide synthesis and regulation of adenosine function .

- Aurora Kinase Inhibition : Similar compounds have shown promise in targeting Aurora-A kinase, which is involved in cell cycle regulation. Inhibition of this kinase leads to proteasomal degradation of oncogenic proteins such as N-myc, suggesting potential applications in cancer therapy .

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- Mechanism : It appears to disrupt bacterial cell integrity and inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication .

- Minimum Inhibitory Concentration (MIC) : Studies have shown effective MIC values against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

In vitro studies suggest that the compound may possess anticancer properties through:

- Cell Cycle Arrest : By inhibiting Aurora-A, it can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies

Several studies have explored the biological effects of related compounds or analogues:

- Study on ENTs : A study demonstrated that analogues of the compound effectively inhibited ENT2 over ENT1, indicating selective targeting which could minimize side effects associated with broader spectrum inhibitors .

- Aurora Kinase Inhibition : Another research highlighted the efficacy of small molecule inhibitors similar to this compound in disrupting the Aurora-A/N-myc complex, leading to significant tumor regression in preclinical models .

Data Tables

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2S.ClH/c1-13-12-24-16(19-13)10-20-6-8-21(9-7-20)17(22)11-23-15-5-3-2-4-14(15)18;/h2-5,12H,6-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXUCJNPYSUHFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.